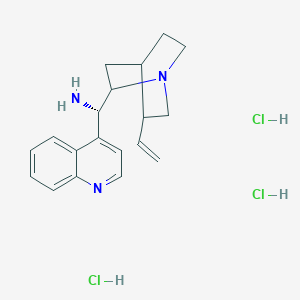

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is a chemical compound with the molecular formula C19H23N3.3ClH and a molecular weight of 402.79 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts . The lithium aluminum hydride reduction of the oximes derived from quinidinone and cinchonidinone has been used to obtain 9-amino-(9-deoxy)quinidine and the corresponding 9-amine in the cinchonine series .Molecular Structure Analysis

The IUPAC name of this compound is (1S)-quinolin-4-yl (5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The InChI code is 1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0…/s1 .Chemical Reactions Analysis

In the heterogeneous asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, excellent catalytic properties were achieved, especially in an aqueous medium . Aza-Michael reactions on α,β-unsaturated ketones, epoxidation of α,β-unsaturated ketones and aldehydes, and nitrocyclopropanation of α,β-unsaturated ketones are some of the reactions that this compound can participate in .Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.79 .Scientific Research Applications

Asymmetric Aldol Reaction

This compound has been used in the development of a phosphotungstic acid-supported multifunctional organocatalyst . The aldol addition of cyclohexanone to o, m or p-substituted benzaldehydes bearing electron-withdrawing substituents (–X and –NO 2) afforded good yields (71–96%) and excellent stereoselectivities .

Epoxidation of α,β-Unsaturated Ketones

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has been used in the epoxidation of α,β-unsaturated ketones .

Epoxidation of α,β-Unsaturated Aldehydes

This compound has also been used in the epoxidation of α,β-unsaturated aldehydes .

Nitrocyclopropanation of α,β-Unsaturated Ketones

Another application of this compound is in the nitrocyclopropanation of α,β-unsaturated ketones .

Diels-Alder Reaction

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has been used in the Diels-Alder reaction .

Intramolecular Aldolization of Diketones

This compound has been used in the intramolecular aldolization of diketones .

Functionalization of Sterically Hindered Carbonyl Compounds

The 9-amino (9-deoxy)epi cinchona alkaloids have expanded the synthetic potential of asymmetric aminocatalysis, enabling the highly stereoselective functionalization of a variety of sterically hindered carbonyl compounds .

Development of Heterogeneous Organocatalysts

A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts .

properties

IUPAC Name |

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYEFVAUOWZRJ-KBVCVLTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)

![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)